molecular formula C20H16F3N5O3 B10869450 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- CAS No. 1630905-42-8

3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-

Cat. No.: B10869450
CAS No.: 1630905-42-8
M. Wt: 431.4 g/mol
InChI Key: ZCBKEFBODFYZIP-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- is a complex organic compound that features a pyrrolidinecarboxamide core, a triazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinecarboxamide core, followed by the introduction of the triazole ring and the trifluoromethoxyphenyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethoxyphenyl group play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to modulate these targets makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]- apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it particularly valuable in medicinal chemistry .

Properties

CAS No.

1630905-42-8

Molecular Formula

C20H16F3N5O3

Molecular Weight

431.4 g/mol

IUPAC Name

5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H16F3N5O3/c21-20(22,23)31-16-6-2-5-15(9-16)28-10-13(8-17(28)29)19(30)26-14-4-1-3-12(7-14)18-24-11-25-27-18/h1-7,9,11,13H,8,10H2,(H,26,30)(H,24,25,27)

InChI Key

ZCBKEFBODFYZIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)(F)F)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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